

Pharmacokinetics and Pharmacodynamics of AG5.0: A Preclinical and Early Clinical Profile

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Compound of Interest

Compound Name: AG5.0

Cat. No.: B12381149

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AG5.0 is an investigational, orally bioavailable, small molecule inhibitor of the constitutively activated TKR-M receptor tyrosine kinase, a key driver in a subset of treatment-resistant solid tumors. This document provides a comprehensive overview of the preclinical and Phase I pharmacokinetic (PK) and pharmacodynamic (PD) profile of **AG5.0**. The data presented herein support the continued development of **AG5.0** as a potential therapeutic agent for targeted cancer therapy.

Pharmacokinetics

The pharmacokinetic properties of **AG5.0** have been characterized through a series of in vitro and in vivo studies, including assessments in multiple preclinical species and a first-in-human Phase I trial. These studies were designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Summary of Pharmacokinetic Parameters

The key pharmacokinetic parameters for **AG5.0** are summarized in the tables below.

Table 1: In Vitro and Preclinical In Vivo Pharmacokinetic Profile of **AG5.0**

Parameter	Mouse	Rat	Dog	In Vitro
Dose (mg/kg)	10 (IV), 30 (PO)	5 (IV), 20 (PO)	2 (IV), 10 (PO)	N/A
T _{1/2} (h)	2.1	3.5	5.8	N/A
CL (mL/min/kg)	25.3	15.1	8.9	N/A
Vss (L/kg)	2.8	3.2	4.1	N/A
Bioavailability (%)	45	58	65	N/A
Plasma Protein Binding (%)	N/A	N/A	N/A	98.5 (Human), 97.2 (Rat)
Metabolic Stability (T _{1/2} , min)	N/A	N/A	N/A	>60 (Human Liver Microsomes)

Table 2: Human Pharmacokinetic Parameters of **AG5.0** (Phase I, Single Ascending Dose)

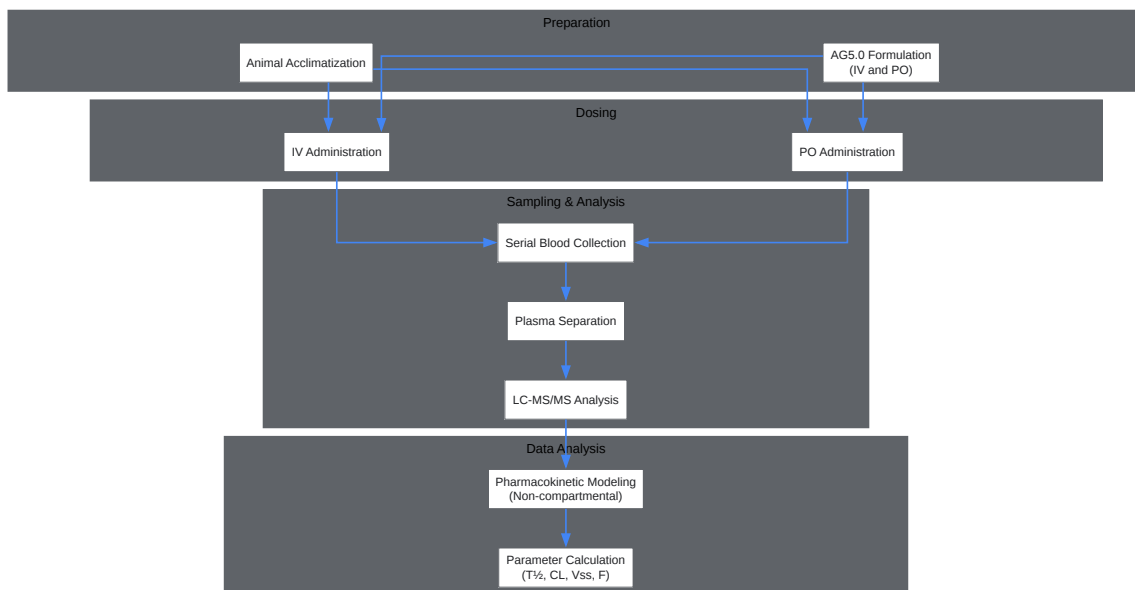
Dose Group	C _{max} (ng/mL)	T _{max} (h)	AUC ₀₋₂₄ (ng·h/mL)	T _{1/2} (h)
100 mg	250 ± 45	2.0	1850 ± 320	8.5 ± 1.2
200 mg	510 ± 80	2.5	4100 ± 650	9.1 ± 1.5
400 mg	980 ± 150	2.5	8500 ± 1300	9.8 ± 1.8

Experimental Protocols: Pharmacokinetics

- Objective: To determine the rate of metabolism of **AG5.0** in human liver microsomes.
- Methodology: **AG5.0** (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes. The reactions were quenched with acetonitrile. The concentration of **AG5.0** was quantified by LC-MS/MS. The half-life (T_{1/2}) was determined from the first-order decay plot of the compound concentration over time.

- Objective: To determine the extent of **AG5.0** binding to plasma proteins.
- Methodology: The binding of **AG5.0** to human and rat plasma proteins was determined by equilibrium dialysis. **AG5.0** was added to plasma to achieve a final concentration of 5 μ M. The plasma was dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C for 4 hours. The concentrations of **AG5.0** in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of bound drug.[4]
- Objective: To characterize the pharmacokinetic profile of **AG5.0** in preclinical species.
- Methodology: **AG5.0** was administered to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.[5] For IV administration, a single bolus dose was given. For PO administration, the compound was formulated in a suitable vehicle and given by oral gavage. Serial blood samples were collected at predetermined time points.[6] Plasma was separated and the concentration of **AG5.0** was determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualization: In Vivo Pharmacokinetic Study Workflow



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Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic activity of **AG5.0** was evaluated through in vitro enzymatic and cell-based assays, as well as in vivo tumor growth inhibition studies in a xenograft model. These studies confirm that **AG5.0** is a potent and selective inhibitor of the TKR-M kinase and demonstrates on-target activity in a disease-relevant context.

Summary of Pharmacodynamic Parameters

Table 3: In Vitro and In Vivo Pharmacodynamic Profile of **AG5.0**

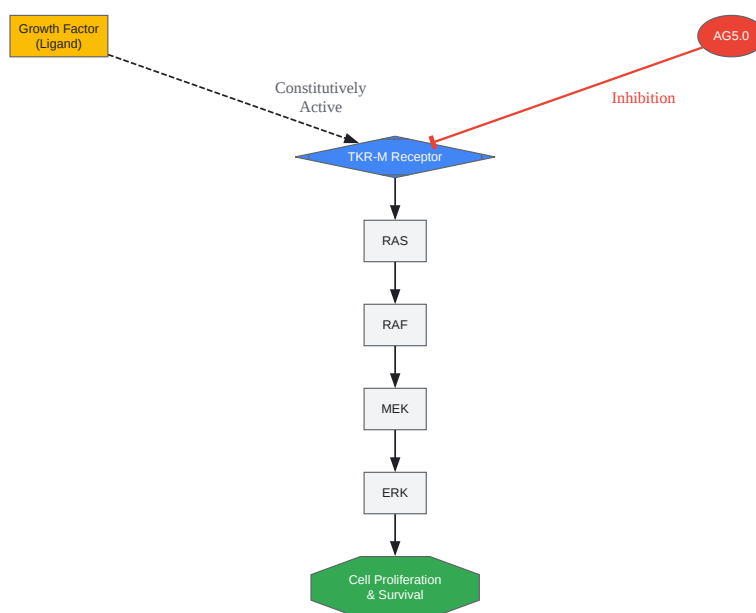
Assay Type	Parameter	Value
Enzymatic Assay	TKR-M IC ₅₀	2.5 nM
Kinase Panel Selectivity	>1000-fold vs. 250 other kinases	
Cell-Based Assay	Cell Proliferation IC ₅₀ (TKR-M mutant cell line)	15 nM
Target Engagement (pTKR-M IC ₅₀)	12 nM	
In Vivo Efficacy	Tumor Growth Inhibition (TGI) at 30 mg/kg/day	85%
(TKR-M Xenograft Model)		

Experimental Protocols: Pharmacodynamics

- Objective: To determine the potency of **AG5.0** against the target TKR-M kinase.
- Methodology: A radiometric kinase assay was used to measure the inhibitory activity of **AG5.0**.^[7] Recombinant human TKR-M enzyme was incubated with a specific peptide substrate, [γ -³³P]ATP, and varying concentrations of **AG5.0**. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped. The amount of radiolabeled phosphate incorporated into the substrate was quantified using a scintillation counter. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.^[8]
- Objective: To assess the anti-proliferative effect of **AG5.0** on a cancer cell line expressing the TKR-M mutation.
- Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of **AG5.0** concentrations for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP content. The IC₅₀ value was determined from the resulting dose-response curve.
- Objective: To evaluate the anti-tumor efficacy of **AG5.0** in a relevant animal model.

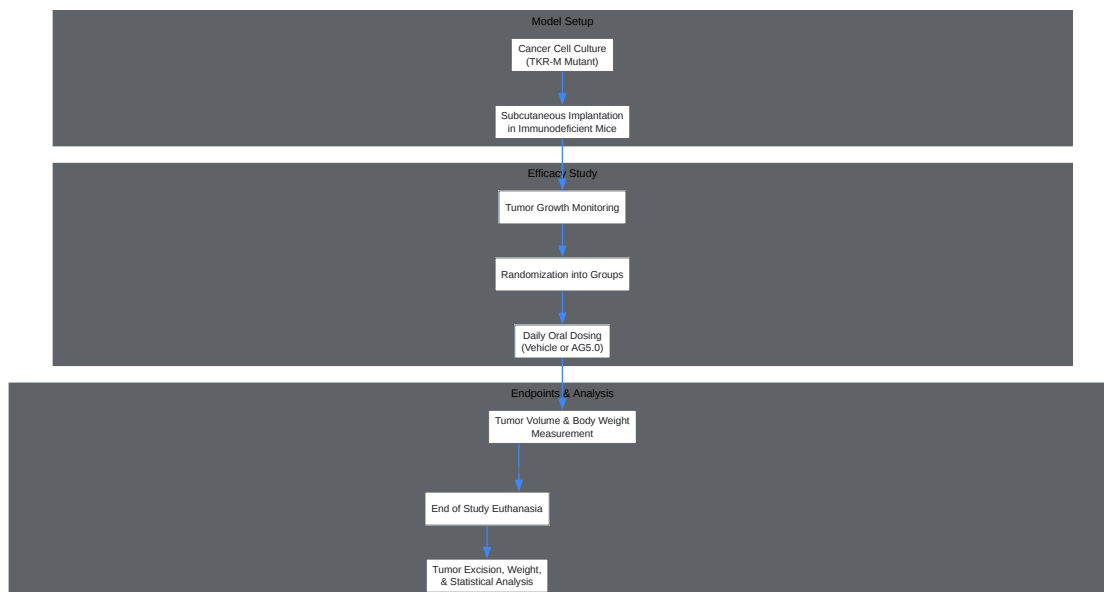
- Methodology: Human cancer cells harboring the TKR-M mutation were implanted subcutaneously into immunodeficient mice.[9][10] When tumors reached a predetermined size (e.g., 100-200 mm³), the mice were randomized into vehicle control and treatment groups.[11] **AG5.0** was administered orally once daily at the specified dose. Tumor volume and body weight were measured 2-3 times per week.[11] At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizations: Signaling Pathway and Experimental Workflow



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Caption: Hypothetical signaling pathway of the TKR-M receptor and the inhibitory action of **AG5.0**.



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Caption: Experimental workflow for an in vivo xenograft efficacy study.[11]

Conclusion

The preclinical and early clinical data for **AG5.0** demonstrate a favorable pharmacokinetic and pharmacodynamic profile. The compound is orally bioavailable, shows dose-proportional exposure in humans, and has a half-life supportive of once-daily dosing. Furthermore, **AG5.0** is a potent and selective inhibitor of the TKR-M kinase, leading to significant anti-tumor activity in a disease-relevant xenograft model. These findings strongly support the continued clinical development of **AG5.0** for the treatment of cancers harboring the TKR-M mutation.

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